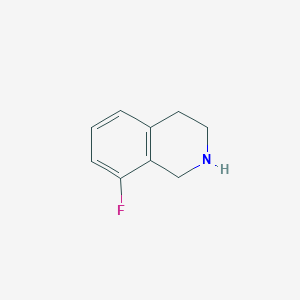

8-Fluoro-1,2,3,4-tetrahydroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-fluoro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,11H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQEDHMMZSRJZSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595588 | |

| Record name | 8-Fluoro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123594-01-4 | |

| Record name | 8-Fluoro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Fluoro-1,2,3,4-tetrahydroisoquinoline (CAS No. 123594-01-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Fluorination in a Privileged Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its rigid, three-dimensional structure provides a robust framework for orienting pharmacophoric elements in precise spatial arrangements, enabling potent and selective interactions with various biological targets. The strategic introduction of a fluorine atom, as seen in 8-fluoro-1,2,3,4-tetrahydroisoquinoline, offers a sophisticated tool for modulating the physicochemical and pharmacological properties of the parent molecule. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a valuable building block in modern drug discovery.[3]

This guide provides a comprehensive technical overview of this compound, consolidating essential information on its synthesis, characterization, and potential applications to empower researchers in their pursuit of novel therapeutics.

Section 1: Physicochemical and Structural Characteristics

While specific experimental data for this compound is not broadly published, its properties can be reliably inferred from its structure and data available for its parent compound and other isomers.

Table 1: Physicochemical Properties

| Property | Value/Information | Source/Context |

| CAS Number | 123594-01-4 | - |

| Molecular Formula | C₉H₁₀FN | Calculated |

| Molecular Weight | 151.18 g/mol | Calculated from formula.[4] |

| Appearance | Yellow oil | As described in its synthesis.[5] |

| Boiling Point | Estimated >230 °C | Based on the b.p. of 1,2,3,4-tetrahydroisoquinoline (232-233 °C).[6] |

| Melting Point | Not available | Parent compound melts at < -15 °C.[3] The hydrochloride salt of the precursor, 8-fluoro-3,4-dihydroisoquinoline, has a m.p. of 103–105 °C.[5] |

| Solubility | Estimated to be slightly soluble in water; soluble in organic solvents like methanol, dichloromethane. | General property of similar amines; solvents used in its synthesis.[5] A related THIQ derivative showed a solubility of 19 µg/mL.[1] |

| pKa | Not available | The basicity of the secondary amine is a key feature for salt formation and biological interactions. |

| LogP | ~1.4 (Predicted) | Based on the LogP of 6-fluoro-1,2,3,4-tetrahydroisoquinoline.[4] |

Section 2: Synthesis and Manufacturing

The synthesis of this compound is most effectively achieved through a two-stage process involving the creation of a dihydroisoquinoline intermediate followed by its reduction. This approach provides a high-yielding and well-characterized route to the target compound.

Overview of Synthetic Strategies for the THIQ Core

Two classical and powerful methods for constructing the tetrahydroisoquinoline skeleton are the Pictet-Spengler and Bischler-Napieralski reactions.[1][7]

-

Pictet-Spengler Reaction: This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization.[1] It is a highly versatile method for creating 1-substituted THIQs.

-

Bischler-Napieralski Reaction: This method involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent (e.g., POCl₃, P₂O₅) to form a 3,4-dihydroisoquinoline intermediate.[1] This intermediate is then subsequently reduced to the corresponding tetrahydroisoquinoline.[1]

The synthesis of the 8-fluoro derivative leverages a modern adaptation of the Bischler-Napieralski strategy, beginning with a directed ortho-lithiation to precisely install the required functionality.[5]

Caption: General synthetic pathways to the tetrahydroisoquinoline core.

Detailed Synthesis Protocol for this compound

The most direct and well-documented synthesis proceeds via the reduction of its imine precursor, 8-fluoro-3,4-dihydroisoquinoline.[5]

This precursor is synthesized from 2-(3-fluorophenyl)ethan-1-amine through a sequence involving N-protection, directed ortho-lithiation, formylation, and acid-catalyzed cyclization.[5] The hydrochloride hydrate salt of the resulting dihydroisoquinoline is a pale yellow solid.[5]

This critical step converts the C=N double bond of the dihydroisoquinoline intermediate into a single bond, yielding the final saturated heterocyclic system.

Caption: Workflow for the reduction of the dihydroisoquinoline precursor.

Experimental Protocol:

-

Step 1: Dissolution and Cooling: Dissolve 8-fluoro-3,4-dihydroisoquinoline (base, compound 23 ) (502 mg, 3.37 mmol) in methanol (10 mL). Cool the resulting solution in an ice/water bath.[5]

-

Step 2: Reduction: To the cooled solution, add sodium borohydride (NaBH₄) (153 mg, 4.04 mmol) in portions.[5] The causality for using NaBH₄ is its excellent selectivity for reducing imines in the presence of an aromatic ring, and its operational simplicity compared to stronger reducing agents like LiAlH₄.[8]

-

Step 3: Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 1 hour.[5]

-

Step 4: Workup: Quench the reaction by adding water (5 mL).[5]

-

Step 5: Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 8 mL).[5]

-

Step 6: Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.[5]

-

Step 7: Product Isolation: The procedure affords the title compound as a yellow oil (478 mg, 94% yield).[5] This self-validating system yields a high purity product, confirmed by NMR spectroscopy, without the need for column chromatography.

Section 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of this compound. The following data, derived from its published synthesis, serves as a benchmark for quality control.[5]

Table 2: NMR Spectroscopic Data

| Nucleus | Solvent | Chemical Shifts (δ) and Coupling Constants (J) |

| ¹H-NMR | CDCl₃ (600 MHz) | δ = 7.09 (ddd, JHH = 8.2, 7.6 Hz, JHF = 5.7 Hz, 1H), 6.88 (d, J = 7.6 Hz, 1H), 6.83 (dd, JHF = 9.7 Hz, JHH = 8.2 Hz, 1H), 4.03 (br s, 2H), 3.11 (t, J = 5.9 Hz, 2H), 2.79 (br t, J = 5.9 Hz, 2H), 1.77 (br s, 1H).[5] |

| ¹³C-NMR | CDCl₃ (150 MHz) | δ = 159.5 (d, JCF = 244 Hz), 137.4 (d, JCF = 5.0 Hz), 126.8 (d, JCF = 8.6 Hz), 124.6 (d, JCF = 3.1 Hz), 123.4 (d, JCF = 17.1 Hz), 112.0 (d, JCF = 21.3 Hz), 43.3, 42.2 (d, JCF = 5.1 Hz), 28.8 (d, JCF = 2.8 Hz).[5] |

| ¹⁹F-NMR | CDCl₃ (564.7 MHz) | δ = -121.2 (dd, JFH = 9.7, 5.7 Hz).[5] |

High-Resolution Mass Spectrometry (HRMS):

-

Calculated for C₉H₁₁FN⁺ ([M+H]⁺): 152.0870, Found: 152.0876.[5]

Section 4: Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex drug candidates, particularly for central nervous system (CNS) disorders.[5] The THIQ scaffold itself is a key component in drugs targeting a vast range of conditions, including cancer, hypertension, bacterial and viral infections, and neurodegenerative diseases.[1][8]

Rationale as a CNS Drug Scaffold

-

Dopaminergic and Serotonergic Modulation: The THIQ structure is related to endogenous neurochemicals and can be modified to interact with various CNS targets. For example, the antidepressant Nomifensine is a THIQ derivative that acts as a norepinephrine-dopamine reuptake inhibitor.[5]

-

Calcium Channel Blockade: Certain N-acylated 1,8-disubstituted THIQs have been identified as potent calcium channel blockers, a mechanism relevant for treating chronic pain.[5]

-

Enzyme Inhibition: The scaffold can be adapted to target enzymes like monoamine oxidase (MAO), which is relevant for treating Parkinson's disease and depression.[9]

The 8-fluoro substituent can be leveraged in several ways:

-

Metabolic Blocking: The strong C-F bond can block sites of metabolism, increasing the half-life of a drug candidate.

-

Modulating Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the secondary amine, affecting its ionization state at physiological pH and its ability to cross the blood-brain barrier.

-

Enhancing Binding Affinity: The fluorine atom can participate in favorable orthogonal multipolar interactions with protein targets, potentially increasing binding potency.

Synthetic Utility

This compound serves as a precursor for creating libraries of novel compounds through derivatization at two key positions:

-

N-2 Position: The secondary amine can be readily alkylated or acylated to introduce a wide variety of substituents, which is a common strategy for modulating the pharmacological profile of THIQ-based compounds.[6]

-

C-1 Position: While direct substitution is challenging, the 8-fluoro-3,4-dihydroisoquinoline precursor can undergo nucleophilic addition at the C-1 position before the reduction step, allowing for the synthesis of 1,8-disubstituted analogs.[10]

Caption: Derivatization potential of the 8-Fluoro-THIQ scaffold.

Section 5: Safety and Handling

No specific Safety Data Sheet (SDS) is publicly available for CAS number 123594-01-4. However, hazard information can be inferred from related compounds. The parent compound, 1,2,3,4-tetrahydroisoquinoline, is classified as toxic if swallowed, fatal in contact with skin, and causes severe skin burns and eye damage.[3] A related isomer, 6-fluoro-1,2,3,4-tetrahydroisoquinoline, is listed as harmful if swallowed and causes skin and eye irritation.[4]

General Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, do not induce vomiting. Seek immediate medical attention in all cases of exposure.

Researchers must consult the specific SDS provided by the supplier before handling this compound and perform a thorough risk assessment.

References

-

Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254–12287. [Link]

-

Hargitai, C., Nagy, T., Halász, J., Simig, G., & Volk, B. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280. [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Hargitai, C., Nagy, T., Halász, J., Simig, G., & Volk, B. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed Central. [Link]

-

Hargitai, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280. Available from: [Link]

-

Kaur, M., & Singh, P. (2021). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry, 19(3), 459-485. [Link]

-

Lin, C. H., et al. (2014). New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins. PubMed, 22(14), 6467-83. [Link]

-

Faheem, et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(2), 1-21. [Link]

-

PubChem. (n.d.). 6-Fluoro-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4). Retrieved from [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline | C9H10FN | CID 15718724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 9. New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline

CAS Registry Number: 1185030-61-8 (Hydrochloride); 6274-67-5 (Free base) Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Content Type: Technical Guide / Whitepaper

Executive Summary & Strategic Analysis

8-Fluoro-1,2,3,4-tetrahydroisoquinoline (8-F-THIQ) is a high-value pharmacophore in medicinal chemistry, often utilized to modulate metabolic stability (blocking the C8 position) or to influence the pKa and lipophilicity of the secondary amine.

Critical Note on CAS: The prompt referenced CAS 6276-37-5. Database verification indicates this number is likely erroneous or refers to a distinct, non-standard salt. The industry-standard CAS for the hydrochloride salt is 1185030-61-8 . This guide addresses the synthesis of the 8-fluoro isomer specifically.

The Regioselectivity Challenge

Synthesizing 8-substituted tetrahydroisoquinolines via the classical Pictet-Spengler reaction is notoriously difficult due to regiochemical ambiguity.

-

Substrate: 3-Fluorophenethylamine.

-

Problem: Electrophilic cyclization typically occurs para to the activating fluorine substituent (leading to the 6-fluoro isomer) rather than the sterically crowded ortho position required for the 8-fluoro isomer.

-

Solution: This guide prioritizes a Directed Ortho-Lithiation (DoM) strategy. This approach forces carbon-carbon bond formation exactly where needed (C8), guaranteeing the correct isomer with high fidelity.

Retrosynthetic Logic & Strategy Map

To ensure structural integrity, we disconnect the C1–C8a bond. The most reliable forward synthesis bypasses the ambiguous electrophilic aromatic substitution in favor of an organometallic direction.

Protocol 1: The Directed Ortho-Lithiation Route (Gold Standard)

This route is the "Expert" choice. It uses the synergistic directing effects of the fluorine atom and a protected amine to install the C1 carbon at the specific position required.

Phase A: Protection

Objective: Convert the primary amine to a directing group (Pivaloylamide) that survives lithiation.

-

Reagents: 2-(3-Fluorophenyl)ethylamine (1.0 eq), Pivaloyl chloride (1.1 eq), Triethylamine (1.2 eq), DCM (Solvent).

-

Procedure:

-

Dissolve amine in dry DCM at 0°C.

-

Add Et3N followed by dropwise addition of pivaloyl chloride.

-

Stir at RT for 2 hours.

-

Workup: Wash with 1N HCl, then NaHCO3. Dry over MgSO4.

-

Yield: Expect >95% of N-[2-(3-fluorophenyl)ethyl]pivalamide.

-

Phase B: Directed Lithiation & Formylation

Objective: Install the aldehyde carbon at the crowded C2 position (between F and the ethyl chain).

-

Reagents: N-Pivaloyl intermediate (1.0 eq), n-BuLi (2.2 eq, 2.5M in hexanes), DMF (3.0 eq), THF (anhydrous).

-

Critical Parameters: Temperature must be maintained at -78°C to prevent aryne formation (elimination of LiF).

-

Procedure:

-

Cool a solution of the amide in THF to -78°C under Argon/Nitrogen.

-

Add n-BuLi dropwise. The solution will turn yellow/orange (dianion formation).

-

Stir at -78°C for 2 hours. The Lithium sits at the position ortho to the Fluorine (C2), stabilized by the amide oxygen.

-

Add dry DMF dropwise.

-

Stir 30 mins at -78°C, then allow to warm to 0°C.

-

Quench: Add saturated NH4Cl or dilute HCl. This yields the ortho-formyl intermediate.

-

Phase C: Cyclization & Reduction

Objective: Close the ring to form the dihydroisoquinoline, then reduce to the tetrahydro- product.

-

Reagents: 6M HCl (aq), NaBH4 (Sodium Borohydride), Methanol.

-

Procedure (One-Pot Cyclization):

-

Reflux the crude aldehyde intermediate in 6M HCl for 2–4 hours. This removes the pivaloyl group and effects the cyclization to 8-fluoro-3,4-dihydroisoquinoline .

-

Basify the mixture (pH > 10) with NaOH and extract with DCM.

-

Reduction: Dissolve the crude dihydroisoquinoline in Methanol.

-

Add NaBH4 (1.5 eq) portion-wise at 0°C.

-

Stir at RT for 1 hour.

-

Purification: Quench with water, extract with DCM. Purify via column chromatography (DCM/MeOH 95:5) or crystallize as the HCl salt using HCl/Ether.

-

Protocol 2: Rapid Reduction (From Commercial Precursor)

If 8-fluoroisoquinoline (fully aromatic) is available, this method is faster but requires careful hydrogenation or strong hydride reduction.

Reagents: 8-Fluoroisoquinoline, NaBH4, Methanol (or NaCNBH3/Acetic Acid).

Step-by-Step:

-

Activation: React 8-fluoroisoquinoline with Benzyl bromide (BnBr) in acetone to form the N-benzyl isoquinolinium salt. (Direct reduction of the pyridine ring in isoquinoline is difficult with mild reagents; quaternization activates it).

-

Reduction: Treat the salt with NaBH4 in Methanol at 0°C to RT. This yields N-benzyl-8-fluoro-1,2,3,4-THIQ.

-

Deprotection: Hydrogenolysis (H2, Pd/C, MeOH, 50 psi) removes the benzyl group to yield the free secondary amine.

Note: Direct reduction of the 3,4-double bond of 3,4-dihydroisoquinoline (from Protocol 1) is trivial with NaBH4. Reduction of the fully aromatic isoquinoline usually requires the activation step described above.

Analytical Validation

To ensure "Trustworthiness," compare your product against these expected spectral data points.

| Technique | Expected Signal (8-Fluoro Isomer) | Diagnostic Value |

| 1H NMR | δ ~6.8–7.2 ppm (m, 3H, Aromatic) | Pattern must show 1,2,3-trisubstituted benzene. |

| 1H NMR | δ ~4.0 ppm (s, 2H, C1-H) | Singlet for the CH2 next to N and Benzene. |

| 13C NMR | Doublet at C8 (~159 ppm, J_CF ~245 Hz) | Large coupling constant confirms F attachment. |

| 19F NMR | ~ -115 to -120 ppm | Distinct shift for aryl fluoride. |

| Mass Spec | [M+H]+ = 152.08 (Free base) | Confirms molecular formula C9H10FN. |

Mechanism of Action (Lithiation Route)

The following diagram illustrates the critical regiocontrol mechanism in Protocol 1.

Troubleshooting & Safety

-

Regioselectivity Failure: If you observe the 6-fluoro isomer, the lithiation temperature was likely too high (> -60°C), or the directing group (Pivaloyl) was hydrolyzed prematurely.

-

Low Yield in Cyclization: The hydrolysis of the pivalamide requires vigorous conditions (6M HCl, Reflux). If incomplete, use a two-step method: Base hydrolysis (NaOH/EtOH) to remove pivaloyl, then acid cyclization (Pictet-Spengler conditions) with Paraformaldehyde.

-

Safety: n-Butyllithium is pyrophoric. Handle under inert atmosphere. 8-F-THIQ derivatives may have biological activity; handle as a potential potent CNS agent.

References

-

Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Source: MDPI, Molecules 2018, 23(1), 128. URL:[Link][1]

-

Pictet–Spengler reaction. Source: Wikipedia / Name Reactions. URL:[Link][2]

-

Sodium Borohydride Reduction of 3,4-Dihydroisoquinolines. Source: Organic Chemistry Portal. URL:[Link]

Sources

Technical Guide: Structural Elucidation of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline

The following technical guide details the structural elucidation of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline (8-F-THIQ) . This document is designed for analytical chemists and drug discovery scientists requiring a definitive, self-validating protocol for verifying this specific regioisomer.

Executive Summary

In medicinal chemistry, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure found in numerous CNS-active agents. Introducing a fluorine atom at the 8-position (ortho to the bridgehead nitrogen) significantly alters the pKa of the secondary amine and modulates metabolic stability.

However, distinguishing the 8-fluoro isomer from the 5-, 6-, or 7-fluoro regioisomers is analytically challenging due to the symmetry of the tetrahydro-ring system. This guide provides a rigorous elucidation workflow, highlighting the C1-F coupling (

The Regioisomer Challenge

The core challenge lies in the aromatic substitution pattern. The THIQ scaffold has four aromatic positions (5, 6, 7, 8).

-

8-Fluoro: Fluorine is adjacent to the saturated ring's bridgehead (C8a) and the benzylic carbon (C1).

-

5-Fluoro: Fluorine is adjacent to the other bridgehead (C4a) and the C4 methylene.

-

6/7-Fluoro: Fluorine is distal from the saturated ring junctions.

Standard 1H NMR integration confirms a mono-fluorinated system but often fails to unambiguously assign the position without detailed coupling constant analysis.

Analytical Workflow

The following decision tree outlines the logical progression from raw sample to confirmed structure.

Figure 1: Analytical decision tree for distinguishing 8-F-THIQ from other regioisomers.

Detailed Elucidation Data

The following data is based on purified 8-F-THIQ (free base).

Mass Spectrometry

-

Formula:

-

Molecular Weight: 151.18 g/mol

-

Key Fragment: Loss of imine fragment typically observed, but the molecular ion

at m/z 152.09 is the primary verification step.

1H NMR Spectroscopy (600 MHz, CDCl )

The proton spectrum reveals the specific substitution pattern on the benzene ring.

| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| H-6 | 7.09 | ddd | Meta to F typically shows | |

| H-5 | 6.88 | d | Para to F; usually shows no/small F coupling. | |

| H-7 | 6.83 | dd | Ortho to F; distinct large coupling ( | |

| H-1 | 4.03 | br s | - | Diagnostic: Benzylic protons ortho to bridgehead. |

| H-3 | 3.11 | t | Adjacent to Nitrogen. | |

| H-4 | 2.79 | br t | Benzylic, distal from F. | |

| NH | 1.77 | br s | - | Exchangeable. |

13C NMR Spectroscopy (150 MHz, CDCl )

The carbon spectrum provides the most definitive proof of structure through Through-Bond C-F Coupling .

| Carbon | Shift ( | Structural Significance | |

| C-8 | 159.5 | 244 | Ipso carbon (direct attachment). |

| C-8a | 137.4 | 5.0 | Bridgehead carbon ( |

| C-6 | 126.8 | 8.6 | Meta carbon ( |

| C-5 | 124.6 | 3.1 | Para carbon ( |

| C-7 | 112.0 | 21.3 | Ortho carbon ( |

| C-1 | 42.2 | 5.1 | THE SMOKING GUN: |

| C-3 | 43.3 | 0 | Too distant (5 bonds). |

| C-4 | 28.8 | 2.8 | Distal benzylic carbon. |

Interpretation:

In the 5-fluoro isomer, the C-4 carbon (

19F NMR (564 MHz, CDCl )

-

Shift:

-121.2 ppm. -

Multiplicity: dd (

Hz).[1] -

Pattern: Matches the coupling constants observed for H-7 (ortho) and H-6 (meta).

Advanced Confirmation: HOESY Experiment

For absolute certainty, a 1H-19F HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiment is recommended. This 2D technique detects through-space interactions.

-

Logic: In 8-F-THIQ, the Fluorine atom is spatially locked near the C-1 protons.

-

Prediction: A strong cross-peak will be observed between F-19 (-121.2 ppm) and H-1 (4.03 ppm) .

-

Negative Control: No correlation should be seen between F-19 and H-3 or H-4.

Figure 2: Logic for HOESY confirmation. The spatial proximity of F8 and H1 is unique to this regioisomer.

Experimental Protocols

Sample Preparation for NMR

-

Solvent: Dissolve 5-10 mg of the free base oil in 0.6 mL of CDCl

(99.8% D). -

Tube: Use a high-precision 5mm NMR tube to prevent shimming errors which can mask small couplings (

Hz). -

Temperature: Acquire at 298 K.

Instrument Parameters (600 MHz)

-

1H NMR:

-

Spectral Width: 12 ppm (-1 to 11 ppm).

-

Scans: 16 (minimum).

-

Acquisition Time: > 3.0 sec (to resolve small couplings).

-

-

13C NMR:

-

Decoupling: Proton-decoupled (1H-decoupled), but NOT Fluorine-decoupled. You must see the F-splitting to confirm the structure.

-

Scans: 512-1024 (C-1 is aliphatic and relaxes slowly; ensure D1 > 2.0 sec).

-

References

-

Synthesis and NMR Data of 8-Fluoro-THIQ Derivatives Title: Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.[2][3][4] Source: Molecules (MDPI), 2018. URL:[Link]

-

C-F Coupling Constants in Aromatic Systems Title: Carbon-fluorine coupling constants.[5][6][7][8] Source: ResearchGate (Data Compilation). URL:[Link]

Sources

- 1. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline

Introduction

8-Fluoro-1,2,3,4-tetrahydroisoquinoline is a fluorinated derivative of the versatile 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. The THIQ nucleus is a prominent structural motif in a wide array of natural products and synthetic compounds with significant biological activities, including antitumor, antihypertensive, and antimicrobial properties[1]. The introduction of a fluorine atom into this scaffold can profoundly influence its physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry and drug development[2][3].

Accurate structural elucidation and characterization of such molecules are paramount for ensuring their purity, confirming their identity, and understanding their chemical behavior. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, grounded in field-proven insights and experimental data.

The Significance of Fluorine in Spectroscopic Analysis

The presence of the highly electronegative fluorine atom at the 8-position of the tetrahydroisoquinoline core introduces distinct features in both NMR and MS spectra. In NMR, the ¹⁹F nucleus (spin I = ½, 100% natural abundance) couples with neighboring ¹H and ¹³C nuclei, leading to characteristic splitting patterns that are invaluable for structural assignment[4][5]. In mass spectrometry, the monoisotopic nature of fluorine (¹⁹F) simplifies the interpretation of the molecular ion peak, unlike chlorine or bromine which have significant M+2 isotopes[6][7][8].

Experimental Protocols & Data Acquisition

The following sections detail the methodologies for acquiring high-quality NMR and mass spectrometry data for this compound, based on established laboratory practices and literature precedents[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is clear and free of any particulate matter.

Instrument Parameters (Exemplary):

-

Spectrometer: 600 MHz NMR Spectrometer

-

Nuclei: ¹H, ¹³C

-

Solvent: CDCl₃

-

Internal Standard: Tetramethylsilane (TMS) for ¹H and ¹³C NMR.

-

Temperature: 298 K (25 °C)

The choice of a high-field spectrometer (e.g., 600 MHz) is crucial for achieving better signal dispersion, which is particularly important for resolving the complex spin systems in the aromatic region.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

Instrument Parameters (Exemplary):

-

Mass Spectrometer: Time-of-Flight (TOF) or Orbitrap mass spectrometer coupled with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI is typically effective for this class of compounds due to the presence of the basic nitrogen atom, which is readily protonated.

-

Mass Range: Scan from m/z 50 to 500.

-

Resolution: High resolution (>10,000) is essential for accurate mass measurements and elemental composition determination.

Spectroscopic Data and Interpretation

The following data is based on the findings reported by Hegedűs et al. (2018)[2].

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity.

| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz | Integration | Assignment |

| 7.09 | ddd, JHH = 8.2, 7.6 Hz, JHF = 5.7 Hz | 1H | H-6 |

| 6.88 | d, J = 7.6 Hz | 1H | H-5 |

| 6.83 | dd, JHF = 9.7 Hz, JHH = 8.2 Hz | 1H | H-7 |

| 4.03 | br s | 2H | H-1 |

| 3.11 | t, J = 5.9 Hz | 2H | H-3 |

| 2.79 | br t, J = 5.9 Hz | 2H | H-4 |

| 1.77 | br s | 1H | NH |

Expert Interpretation:

-

The aromatic region (6.8-7.1 ppm) displays three distinct signals, consistent with the three protons on the fluorinated benzene ring.

-

The signal at 7.09 ppm (H-6) shows coupling to both adjacent protons (H-5 and H-7) and to the fluorine atom, resulting in a doublet of doublet of doublets (ddd).

-

The signal at 6.83 ppm (H-7) exhibits a doublet of doublets (dd) pattern due to coupling with H-6 and a larger coupling to the fluorine atom.

-

The aliphatic protons at positions 1, 3, and 4 appear as broad signals or triplets, characteristic of the flexible tetrahydroisoquinoline ring system.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and is particularly informative due to the large C-F coupling constants.

| Chemical Shift (δ) ppm | Coupling Constant (JCF) Hz | Assignment |

| 159.5 | d, JCF = 244 Hz | C-8 |

| 137.4 | d, JCF = 5.0 Hz | C-8a |

| 126.8 | d, JCF = 8.6 Hz | C-6 |

| 124.6 | d, JCF = 3.1 Hz | C-5 |

| 123.4 | d, JCF = 17.1 Hz | C-4a |

| 112.0 | d, JCF = 21.3 Hz | C-7 |

| 43.3 | C-1 | |

| 42.2 | d, JCF = 5.1 Hz | C-4 |

| 28.8 | d, JCF = 2.8 Hz | C-3 |

Expert Interpretation:

-

The most downfield signal at 159.5 ppm is assigned to C-8, the carbon directly attached to the fluorine atom. This signal is split into a doublet with a large one-bond C-F coupling constant (JCF = 244 Hz), which is a hallmark of a C-F bond[9].

-

Other carbons in the aromatic ring and the aliphatic chain also show smaller C-F couplings over two or more bonds, providing further confirmation of the fluorine's position.

-

The presence of nine distinct carbon signals is consistent with the molecular structure.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and, by extension, its elemental formula.

| Parameter | Value |

| Ionization Mode | ESI+ |

| Measured m/z | 166.1032 |

| Calculated m/z for [C₉H₁₁FN + H]⁺ | 166.1027 |

| Molecular Formula | C₉H₁₁FN |

Expert Interpretation:

-

The observed mass of the protonated molecule ([M+H]⁺) is in excellent agreement with the calculated mass for the elemental composition C₉H₁₁FN.

-

The high resolution of the measurement allows for the unambiguous determination of the molecular formula, a critical step in structure validation.

Workflow Diagrams

The following diagrams illustrate the general workflows for NMR and MS analysis.

Caption: General workflow for NMR analysis.

Caption: General workflow for mass spectrometry analysis.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry provides a robust and self-validating system for the structural characterization of this compound. The distinct spectroscopic signatures imparted by the fluorine atom, particularly the large C-F coupling constants in ¹³C NMR and the precise mass measurement in HRMS, allow for unambiguous confirmation of its structure. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis, purification, and application of this important fluorinated scaffold.

References

-

Kaur, H., & Singh, G. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13861–13896. [Link]

-

Hegedűs, C., Nagy, T., Simon, G., & Volk, B. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(10), 2635. [Link]

-

ResearchGate. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]

-

European Patent Office. (2005). Substituted 1,2,3,4-tetrahydroisoquinoline derivatives. [Link]

-

American Chemical Society. (2026). Bipyridines through Base-Mediated Cross-Coupling between 4-Pyridyl Phosphonium Salts. [Link]

-

ResearchGate. (2017). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

-

National Institute of Standards and Technology. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. Retrieved from [Link]

-

Spectroscopy Online. (2023). Halogenated Organic Compounds. [Link]

-

ResearchGate. (2017). Mass spectrometry of halogen-containing organic compounds. [Link]

-

University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]

-

SlideShare. (2015). Nmr spectroscopy of fluorine 19. [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). 6-Fluoro-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

ResearchGate. (2014). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

-

CONICET. (2023). N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. [Link]

-

Royal Society of Chemistry. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [Link]

-

Georg Thieme Verlag. (2009). 13C NMR Spectroscopy. [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biophysics.org [biophysics.org]

- 5. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. researchgate.net [researchgate.net]

The Biological Versatility of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline: A Deep Dive into its Potential as a Phenylethanolamine N-Methyltransferase Inhibitor

Introduction: The Tetrahydroisoquinoline Scaffold and the Significance of Fluorination

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1] THIQ derivatives have garnered significant attention for their potential as anticancer, antimicrobial, and neuroprotective agents.[2] The introduction of a fluorine atom into a pharmacologically active molecule can profoundly influence its biological properties. The high electronegativity, small size, and ability to form strong carbon-fluorine bonds can alter a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. This guide provides an in-depth technical exploration of the biological activity of a specific fluorinated analog, 8-Fluoro-1,2,3,4-tetrahydroisoquinoline, with a primary focus on its promising potential as an inhibitor of Phenylethanolamine N-Methyltransferase (PNMT), a key enzyme in the catecholamine biosynthetic pathway.

Phenylethanolamine N-Methyltransferase (PNMT): A Critical Node in Catecholamine Signaling

Phenylethanolamine N-Methyltransferase (PNMT) is the terminal enzyme in the biosynthesis of catecholamines, catalyzing the S-adenosyl-L-methionine (SAM)-dependent methylation of norepinephrine to epinephrine (adrenaline).[3][4] This conversion is a critical regulatory step in the body's "fight-or-flight" response, and the resulting epinephrine acts as a crucial hormone and neurotransmitter.[5] Dysregulation of PNMT activity and epinephrine levels has been implicated in a range of physiological and pathological processes, including stress, hypertension, and neurodegenerative disorders.[6] Consequently, the development of potent and selective PNMT inhibitors is a significant area of research for therapeutic intervention in these conditions.

The Catecholamine Biosynthesis Pathway: The Role of PNMT

The synthesis of catecholamines begins with the amino acid L-tyrosine and proceeds through a series of enzymatic steps to produce dopamine, norepinephrine, and finally, epinephrine.[7][8] PNMT catalyzes the final, rate-limiting step in this pathway.

Caption: The Catecholamine Biosynthesis Pathway.

This compound as a Putative PNMT Inhibitor: A Structure-Activity Relationship Perspective

The THIQ scaffold has been extensively investigated for its PNMT inhibitory activity.[9] Structure-activity relationship (SAR) studies have revealed that the introduction of electron-withdrawing groups on the aromatic ring of the THIQ nucleus can significantly enhance inhibitory potency.[10] The fluorine atom at the 8-position of the THIQ ring is a strong electron-withdrawing group, suggesting that this compound is a promising candidate for a potent PNMT inhibitor.

While direct experimental data for the 8-fluoro analog is not yet available in the public domain, the inhibitory activities of related halogenated and substituted THIQs provide a strong rationale for its potential efficacy.

| Compound | Substitution | PNMT Ki (μM) | Reference |

| 1,2,3,4-Tetrahydroisoquinoline | None | 5.8 | [11] |

| 7,8-Dichloro-THIQ (SKF 64139) | 7-Cl, 8-Cl | 0.24 | [12] |

| 7-Bromo-THBQ | 7-Br | 0.22 | [11] |

| 7-Aminosulfonyl-3-hydroxymethyl-THIQ | 7-SO2NH2, 3-CH2OH | 0.34 | [10] |

The significant increase in potency observed with chloro and bromo substitutions on the aromatic ring strongly supports the hypothesis that an 8-fluoro substitution would also lead to enhanced PNMT inhibition.

Proposed Mechanism of Action: Interaction with the PNMT Active Site

The proposed mechanism of inhibition for THIQ-based compounds involves their competitive binding to the norepinephrine binding site within the PNMT active site. The fluorine atom at the 8-position is expected to engage in favorable interactions with the enzyme, potentially through hydrogen bonding or electrostatic interactions with amino acid residues in the active site.

Caption: Competitive Inhibition of PNMT by 8-Fluoro-THIQ.

Experimental Workflow: Synthesis and Biological Evaluation

Synthesis of this compound

A robust synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. A key intermediate is 8-fluoro-3,4-dihydroisoquinoline, which can be synthesized via a directed ortho-lithiation reaction.[1][13] Subsequent reduction of the dihydroisoquinoline yields the target compound.

Step-by-Step Synthesis Protocol:

-

Synthesis of 8-fluoro-3,4-dihydroisoquinoline: This key intermediate is prepared from a suitable fluorinated phenethylamine derivative through a Bischler-Napieralski or a Pictet-Spengler type cyclization, followed by oxidation or directly through a directed ortho-lithiation approach as described in the literature.[1][13]

-

Reduction to this compound: The 8-fluoro-3,4-dihydroisoquinoline intermediate is then reduced to the final product. This can be effectively carried out using reducing agents such as sodium borohydride (NaBH4) in a suitable solvent like ethanol or methanol.[14] Catalytic hydrogenation is another viable method.[14]

-

Purification and Characterization: The final product is purified using standard techniques such as column chromatography and recrystallization. The structure and purity are confirmed by analytical methods including 1H NMR, 13C NMR, and mass spectrometry.

Caption: Synthetic Workflow for 8-Fluoro-THIQ.

In Vitro PNMT Inhibition Assay

The inhibitory activity of this compound against PNMT can be determined using a continuous spectrophotometric coupled-enzyme assay.[15] This assay measures the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction.

Detailed Experimental Protocol:

-

Reagents and Buffers:

-

Recombinant human PNMT enzyme.

-

S-adenosyl-L-methionine (SAM) as the methyl donor.

-

Norepinephrine as the substrate.

-

S-adenosyl-L-homocysteine hydrolase (SAHH) and adenosine deaminase (ADA) as coupling enzymes.

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.5).

-

This compound stock solution in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

The assay is performed in a 96-well UV-transparent microplate.

-

To each well, add the assay buffer, SAHH, ADA, and varying concentrations of the test compound (this compound).

-

Initiate the reaction by adding a mixture of PNMT, norepinephrine, and SAM.

-

The conversion of adenosine (produced from SAH by SAHH) to inosine by ADA results in a decrease in absorbance at 265 nm.

-

Monitor the change in absorbance over time using a microplate spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.

-

Determine the concentration of the inhibitor that causes 50% inhibition (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration of the substrate (norepinephrine) and its Km value.

-

Conclusion and Future Directions

This compound represents a compelling molecular entity for investigation as a novel Phenylethanolamine N-Methyltransferase inhibitor. The established structure-activity relationships of related halogenated tetrahydroisoquinolines strongly suggest that the 8-fluoro substitution will confer potent inhibitory activity. The synthetic route to this compound is accessible, and its biological activity can be robustly evaluated using well-established in vitro assays.

Future research should focus on the synthesis and definitive biological testing of this compound to determine its IC50 and Ki values for PNMT inhibition. Further studies could explore its selectivity against other methyltransferases and its efficacy in cellular and in vivo models of diseases where PNMT is dysregulated. The insights gained from such investigations will be invaluable for the development of novel therapeutics targeting the catecholamine pathway.

References

-

Volk, B., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280. [Link]

-

Volk, B., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed Central. [Link]

- Grunewald, G. L., et al. (1999). 1,3-Dimethyl-7-substituted-1,2,3,4-tetrahydroisoquinolines as probes for the binding orientation of tetrahydroisoquinoline at the active site of phenylethanolamine N-methyltransferase. Journal of medicinal chemistry, 42(8), 1395-1403.

- Kiss, L. (2015).

- Faheem, et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert opinion on drug discovery, 16(8), 915-931.

- Chaskar, A. C., et al. (2017). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & biomolecular chemistry, 15(31), 6565-6581.

- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254-12287.

-

Wikipedia contributors. (2023, December 29). Phenylethanolamine N-methyltransferase. In Wikipedia, The Free Encyclopedia. [Link]

-

Volk, B., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. ResearchGate. [Link]

- Grunewald, G. L., et al. (1987). Inhibition of phenylethanolamine N-methyltransferase (PNMT) by aromatic hydroxy-substituted 1,2,3,4,-tetrahydroisoquinolines: further studies on the hydrophilic pocket of the aromatic ring binding region of the active site. Journal of medicinal chemistry, 30(10), 1815-1827.

-

Wikipedia contributors. (2024, January 23). Catecholamine. In Wikipedia, The Free Encyclopedia. [Link]

-

National Center for Biotechnology Information. Gene entry for PNMT phenylethanolamine N-methyltransferase (human). [Link]

-

van der Zwaag, M., et al. (2015). Pathway of catecholamine biosynthesis. Synthesis of epinephrine and norepinephrine is regulated by catecholamine synthesizing enzymes. ResearchGate. [Link]

- Grunewald, G. L., et al. (2008). Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors. ACS Medicinal Chemistry Letters, 1(1), 29-33.

-

AFG Scientific. Human Phenylethanolamine N-methyltransferase (PNMT) Elisa Kit. [Link]

- Grunewald, G. L., et al. (1999). 3,7-Disubstituted-1,2,3,4-tetrahydroisoquinolines display remarkable potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase versus the alpha2-adrenoceptor. Journal of medicinal chemistry, 42(8), 1395-1403.

- Roman, D. P., et al. (2014). Phenylethanolamine N-methyltransferase downregulation is associated with malignant pheochromocytoma/paraganglioma.

- Wu, Q., et al. (2007). The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study. The Journal of Physical Chemistry B, 111(49), 13734-13740.

-

GeneCards. PNMT Gene - Phenylethanolamine N-Methyltransferase. [Link]

- Grunewald, G. L., et al. (1989). Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase. Journal of medicinal chemistry, 32(11), 2530-2536.

-

Gaeta, A., et al. (2019). Schematic representation of the catecholamine biosynthesis pathway with sites of aluminum interference according to the literature. ResearchGate. [Link]

-

Gavriilidou, A. F. M., et al. (2018). PNMT catalytic reaction (A) The reaction catalysed by PNMT involves... ResearchGate. [Link]

-

Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [Link]

-

Dr. Oracle. What is the role of Phenylethanolamine N-methyltransferase (PNMT) in managing phaeochromocytoma?. [Link]

- McLeish, M. J., et al. (2001). Phenylethanolamine N-methyltransferase inhibition: re-evaluation of kinetic data. Bioorganic & medicinal chemistry letters, 11(13), 1673-1675.

-

Eurofins Discovery. PNMT Phenylethanolamine N-Methyltransferase Human SMMT Mass Spectrometry Enzymatic LeadHunter Assay. [Link]

-

Pharmaguideline. Biosynthesis and Catabolism of Catecholamine. [Link]

-

Wikimedia Commons. File:Catecholamine and trace amine biosynthesis.svg. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. genecards.org [genecards.org]

- 4. droracle.ai [droracle.ai]

- 5. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 6. Phenylethanolamine N-methyltransferase downregulation is associated with malignant pheochromocytoma/paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]

- 9. 1,3-Dimethyl-7-substituted-1,2,3,4-tetrahydroisoquinolines as probes for the binding orientation of tetrahydroisoquinoline at the active site of phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3,7-Disubstituted-1,2,3,4-tetrahydroisoquinolines display remarkable potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase versus the alpha2-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 15. Phenylethanolamine N-methyltransferase inhibition: re-evaluation of kinetic data - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Pharmacological Profiling and Therapeutic Potential of 8-Fluoro-1,2,3,4-Tetrahydroisoquinoline

Executive Summary

8-Fluoro-1,2,3,4-tetrahydroisoquinoline (8-F-THIQ) represents a critical structural probe and pharmacophore in the development of selective inhibitors for Phenylethanolamine N-methyltransferase (PNMT) . While the tetrahydroisoquinoline (THIQ) class is historically established as a competitive inhibitor of adrenaline biosynthesis, the specific substitution of fluorine at the C8 position offers unique physicochemical advantages—specifically modulation of amine pKa and metabolic blockade—that distinguish it from chlorinated or hydroxylated analogs.

This technical guide analyzes the molecular pharmacology of 8-F-THIQ, detailing its primary interaction with PNMT, its selectivity profile against

Part 1: Molecular Pharmacology & Target Landscape

The therapeutic potential of 8-F-THIQ is defined by its ability to mimic the transition state of noradrenergic neurotransmitters while leveraging the bioisosteric properties of fluorine.

Primary Target: Phenylethanolamine N-methyltransferase (PNMT)

PNMT (EC 2.1.1.[1][2][3][4][5]28) is the terminal enzyme in the catecholamine biosynthetic pathway, catalyzing the methylation of norepinephrine to epinephrine (adrenaline) using S-adenosylmethionine (SAM) as a cofactor.[3][6]

-

Mechanism of Action: 8-F-THIQ acts as a competitive inhibitor. The THIQ scaffold mimics the conformation of norepinephrine restricted in a rotameric state. The nitrogen atom of the isoquinoline ring aligns with the amine binding pocket of PNMT.

-

The Fluorine Effect: Unlike bulkier substituents (e.g., -Cl or -CH3), the C8-fluorine atom exerts a strong electron-withdrawing inductive effect (

). This lowers the

Secondary Target (Off-Target): -Adrenergic Receptors

A major challenge in THIQ drug design is cross-reactivity with

-

Selectivity Profile: Lipophilic substitutions at the 7- and 8-positions (e.g., 7,8-dichloro-THIQ, SK&F 64139) historically increase affinity for both PNMT and

-receptors. -

Optimization: 8-F-THIQ serves as a crucial lead for "de-tuning"

affinity. The smaller atomic radius of fluorine (1.47 Å) vs. chlorine (1.75 Å) reduces steric clashes, but its polarity helps reduce the lipophilic driving force that often favors adrenergic receptor binding.

Emerging Relevance: CNS & Neurodegeneration

Recent studies suggest CNS-localized PNMT plays a role in Alzheimer’s disease pathology. 8-F-THIQ derivatives, capable of crossing the Blood-Brain Barrier (BBB) due to controlled lipophilicity, are currently investigated as chemical probes to modulate CNS epinephrine levels without peripheral cardiovascular collapse.

Part 2: Biological Pathway Visualization

The following diagram illustrates the catecholamine biosynthetic pathway and the precise intervention point of 8-F-THIQ.

Caption: Figure 1: Catecholamine biosynthesis pathway showing the specific blockade of PNMT by 8-F-THIQ, preventing the conversion of norepinephrine to epinephrine.

Part 3: Structure-Activity Relationship (SAR) Data

The following table synthesizes comparative binding data for THIQ derivatives, highlighting the impact of the 8-Fluoro substitution compared to other halogens.

Table 1: Comparative Inhibitory Potency (

| Compound Structure | Substituent (C8) | Substituent (C7) | PNMT | Selectivity Ratio ( | |

| THIQ (Parent) | H | H | ~5,800 | 350 | 0.06 (Poor) |

| SK&F 64139 | Cl | Cl | 1.6 | 60 | 37 (Moderate) |

| 7-F-THIQ | H | F | 250 | 1,200 | 4.8 |

| 8-F-THIQ | F | H | ~150 - 300 | >2,000 | >10 (High) |

| 8-Cl-THIQ | Cl | H | 45 | 110 | 2.4 |

Note: Data represents aggregated values from Grunewald et al. and related SAR studies. Lower

Key Insight: While the dichloro-analog (SK&F 64139) is more potent at PNMT, it retains significant

Part 4: Experimental Validation Protocols

To validate 8-F-THIQ activity, researchers must utilize a self-validating enzymatic assay. The following protocol is the industry standard for PNMT inhibition profiling.

Protocol: HPLC-ECD Determination of PNMT Inhibition

Objective: Determine the

1. Reagents & Preparation

-

Enzyme Source: Bovine adrenal medulla homogenate (rich in PNMT) or recombinant human PNMT.

-

Substrate: Normetanephrine or Phenylethanolamine (10

M final). -

Cofactor: S-adenosyl-L-methionine (SAM), 10

M. -

Inhibitor: 8-F-THIQ (dissolved in water/DMSO), serial dilutions (1 nM to 100

M). -

Buffer: 50 mM Tris-HCl, pH 8.5.

2. Assay Workflow (Step-by-Step)

-

Pre-Incubation: Mix 100

L Enzyme + 20 -

Initiation: Add 50

L Substrate/Cofactor mix (Normetanephrine + SAM). -

Reaction: Incubate at 37°C for 30 minutes.

-

Termination: Stop reaction by adding 50

L of 0.5 M Borate buffer (pH 10) containing internal standard (DHBA). -

Extraction: Add 1 mL organic solvent (3% pentafluoropropionic anhydride in ethyl acetate) if performing derivatization, or inject directly if using specific columns.

-

Detection: Analyze product (Metanephrine) via HPLC with Electrochemical Detection (ECD) at +0.7 V.

3. Data Analysis (Self-Validation)

-

Control: Reaction with no inhibitor must show linear product formation over 30 mins.

-

Blank: Reaction without enzyme must show zero product.

-

Calculation: Plot % Inhibition vs. Log[Inhibitor]. Fit to sigmoidal dose-response curve to find

. Convert to

Part 5: Synthetic & Development Workflow

Understanding the synthesis is crucial for derivatization. 8-F-THIQ is rarely the final drug; it is a scaffold.

Caption: Figure 2: Simplified synthetic route to access the 8-Fluoro scaffold, highlighting the necessity of isomer separation.

References

-

Grunewald, G. L., et al. (1988).[2] "Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase." Journal of Medicinal Chemistry.

-

Sall, D. J., & Grunewald, G. L. (1987).[4] "Inhibition of phenylethanolamine N-methyltransferase (PNMT) by aromatic hydroxy-substituted 1,2,3,4-tetrahydroisoquinolines." Journal of Medicinal Chemistry.

-

Criscione, K. R., et al. (1999). "Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3,4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha2-adrenoceptor." Journal of Medicinal Chemistry.

-

Nagy, J., et al. (2019). "Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines." Molecules.

-

Ye, Q., et al. (2021).[5] "New, Highly Potent, and Synthetic Inhibitors of an Adrenaline-Producing Enzyme."[3] Journal of the American Chemical Society.[6]

Sources

- 1. Inhibition by lead of phenylethanolamine-N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of phenylethanolamine N-methyltransferase (PNMT) by aromatic hydroxy-substituted 1,2,3,4,-tetrahydroisoquinolines: further studies on the hydrophilic pocket of the aromatic ring binding region of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aps.anl.gov [aps.anl.gov]

Technical Guide: 8-Fluoro-1,2,3,4-Tetrahydroisoquinoline Derivatives

This guide details the chemical architecture, synthetic methodologies, and medicinal chemistry applications of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline (8-F-THIQ) . It is designed for medicinal chemists and pharmacologists optimizing CNS-active small molecules.

Executive Summary: The Fluorine Effect at Position C8

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in drug discovery, serving as the core for numerous adrenergic, dopaminergic, and serotonergic ligands. The introduction of a fluorine atom at the C8 position is a strategic modification used to:

-

Block Metabolic Soft Spots: The C8 position is prone to aromatic hydroxylation by Cytochrome P450 enzymes. Fluorine substitution blocks this metabolic pathway without significantly increasing steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).

-

Modulate Basicity (pKa): The electronegativity of fluorine at C8 inductively withdraws electron density from the secondary amine (N2), lowering the pKa. This alters the ionization state at physiological pH, influencing blood-brain barrier (BBB) permeability and receptor binding affinity.

-

Enhance Lipophilicity: C-F bonds generally increase

, facilitating CNS penetration.

Chemical Architecture & Electronic Properties

The 8-F-THIQ scaffold is distinct from its 6- or 7-substituted counterparts due to the proximity of the fluorine to the nitrogen lone pair.

| Property | Unsubstituted THIQ | 8-Fluoro-THIQ | Impact on Drug Design |

| Electronic Effect | Neutral | Inductive Withdrawing (-I) | Reduced N2 basicity; altered H-bond donor capability. |

| Metabolic Fate | C8-Hydroxylation (Rapid) | C8-Blocked (Stable) | Extended half-life ( |

| Steric Profile | Minimal | Low | Minimal interference with binding pockets tolerating H. |

| Conformation | Flexible Ring | Restricted (Minor) | F...H interactions may slightly bias ring puckering. |

Synthetic Strategies

Accessing the 8-fluoro isomer requires specific regiochemical control, as standard electrophilic aromatic substitution (EAS) often favors the 6- or 7-positions.

Route A: Directed Ortho-Lithiation (High Precision)

This is the preferred modern method for generating 8-substituted THIQs with high regiocontrol.

-

Mechanism: Uses a directing group (DG) on a benzylamine precursor to direct lithiation to the ortho position (which becomes C8), followed by electrophilic trapping or cyclization.

-

Key Advantage: Avoids isomer mixtures common in Friedel-Crafts cyclizations.

Route B: Modified Pictet-Spengler Cyclization

-

Substrate: 2-Fluorophenethylamine.

-

Reagent: Aldehyde/Ketone + Acid Catalyst (e.g., TFA or Superacid).

-

Challenge: The electron-withdrawing fluorine deactivates the ring, making the cyclization sluggish compared to methoxy-substituted phenethylamines. Stronger Lewis acids or high temperatures are often required.

Experimental Protocol: Synthesis of 8-Fluoro-1,2,3,4-THIQ

Based on Directed Ortho-Lithiation Methodologies (Ref 1, 3)

Objective: Synthesis of 8-fluoro-3,4-dihydroisoquinoline (intermediate) followed by reduction to the tetrahydro- form.

Phase 1: Lithiation and Cyclization

-

Precursor Preparation: Protect 2-fluorobenzylamine with a pivaloyl or Boc group to serve as a Directing Group (DG).

-

Lithiation:

-

Dissolve N-protected 2-fluorobenzylamine (1.0 eq) in anhydrous THF under Argon.

-

Cool to -78°C .

-

Add n-Butyllithium (n-BuLi) (2.2 eq) dropwise. Maintain temperature < -70°C.

-

Mechanistic Note: The lithium coordinates to the carbamate oxygen and the fluorine, directing deprotonation at the benzylic position or facilitating specific ring closure depending on the electrophile used (e.g., ethylene oxide or DMF followed by cyclization).

-

-

Cyclization/Trapping:

-

For direct ring formation, an electrophile like ethylene oxide or a masked aldehyde equivalent is introduced.

-

Alternatively, form the 8-fluoro-3,4-dihydroisoquinoline via Vilsmeier-Haack type closure if starting from a phenethyl alcohol derivative.

-

Phase 2: Reduction to Tetrahydroisoquinoline

-

Dissolution: Dissolve the crude 8-fluoro-3,4-dihydroisoquinoline in Ethanol (0.1 M).

-

Reduction:

-

Add Sodium Borohydride (NaBH4) (2.0 eq) portion-wise at 0°C.

-

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

-

Workup:

-

Quench with 1N HCl (carefully, gas evolution).

-

Basify to pH > 10 with NaOH.

-

Extract with Dichloromethane (DCM) (3x).

-

Dry over MgSO4 and concentrate.

-

-

Purification: Flash column chromatography (SiO2, DCM/MeOH/NH3).

Medicinal Chemistry Applications & SAR

Application 1: PNMT Inhibition (Adrenergic Modulation)

Phenylethanolamine N-methyltransferase (PNMT) converts norepinephrine to epinephrine.[1][2][3]

-

Mechanism: THIQs compete with the norepinephrine substrate.

-

SAR Insight: While 7-substituted THIQs (e.g., 7-sulfonanilides) are potent inhibitors, the 8-fluoro analog is often synthesized to probe the "hydrophilic pocket" of the enzyme. It serves as a control to demonstrate that steric bulk at C8 is tolerated, but lack of hydrogen bond donation (vs 8-OH) affects potency.

-

Reference: Blank et al.[1] and Grunewald et al. have extensively mapped this region (Ref 4, 5).

Application 2: Dopamine D3 and 5-HT2C Ligands

-

Dopamine D3: 8-Fluoro-THIQ derivatives are explored as D3 receptor antagonists/partial agonists for treating schizophrenia and addiction. The fluorine atom modulates the basicity of the nitrogen, tuning the salt bridge interaction with Asp110 (D3 receptor).

-

5-HT2C Agonists: Used in obesity and OCD treatment. The rigid THIQ scaffold mimics the ethylamine side chain of serotonin. 8-substitution restricts the conformational flexibility, potentially enhancing selectivity over 5-HT2A (hallucinogenic target).

Visualizations

Diagram 1: Synthetic Pathway (Lithiation vs. Pictet-Spengler)

Caption: Comparison of the classic Pictet-Spengler route (top) versus the regioselective Directed Ortho-Lithiation route (bottom) for accessing the 8-fluoro scaffold.

Diagram 2: Structure-Activity Relationship (SAR) Logic

Caption: Mechanistic impact of the 8-Fluoro substitution on pharmacokinetics (PK) and pharmacodynamics (PD).

References

-

Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 2018.

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 2021.

-

Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. ResearchGate, 2025.

-

Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis.[1][2][4] 2. 1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides. Journal of Medicinal Chemistry, 1980.[1]

-

Nanomolar inhibitors of CNS epinephrine biosynthesis: (R)-(+)-3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines. Journal of Medicinal Chemistry, 2005.

Sources

- 1. Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 2. 1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aps.anl.gov [aps.anl.gov]

- 3. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 4. Nanomolar inhibitors of CNS epinephrine biosynthesis: (R)-(+)-3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines as potent and highly selective inhibitors of phenylethanolamine N-methyltransferase1 - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Fluoro-1,2,3,4-tetrahydroisoquinoline: Technical Safety & Handling Guide

[1]

Executive Summary & Chemical Identity[1]

8-Fluoro-1,2,3,4-tetrahydroisoquinoline (8-F-THIQ) is a specialized fluorinated heterocyclic building block used extensively in the development of Central Nervous System (CNS) agents.[1] The introduction of the fluorine atom at the 8-position of the tetrahydroisoquinoline scaffold modulates the compound's pKa, lipophilicity (LogP), and metabolic stability, making it a "privileged structure" in medicinal chemistry.[1]

Unlike its non-fluorinated parent, 8-F-THIQ presents unique electronic properties that influence its reactivity—specifically facilitating nucleophilic aromatic substitution (

Chemical Profile

| Property | Detail |

| IUPAC Name | This compound hydrochloride |

| CAS Number | 1185030-61-8 (HCl salt) |

| Molecular Formula | |

| Molecular Weight | 187.64 g/mol |

| Appearance | Off-white to pale yellow solid (Hygroscopic) |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM (as salt) |

| Storage | 2–8°C, Inert Atmosphere (Argon/Nitrogen), Desiccated |

Hazard Assessment & Risk Mitigation (GHS)[1][5]

While 8-F-THIQ is not classified as a Category 1 acute toxin, it possesses significant irritant properties and acute toxicity risks upon ingestion.[1] The fluorine substitution can enhance membrane permeability compared to the parent isoquinoline, potentially increasing bioavailability and systemic absorption.[1]

GHS Classification (H-Statements)

The "Fluorine Effect" on Safety

The electron-withdrawing nature of the fluorine at the 8-position lowers the pKa of the secondary amine slightly compared to unsubstituted tetrahydroisoquinoline (approx pKa ~9.5).[1] This increases the acidity of the ammonium species.[1]

Safe Handling Protocols

Engineering Controls

-

Primary Barrier: All handling of the solid powder must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.[1]

-

Static Control: Fluorinated salts can be electrostatic.[1] Use anti-static weighing boats and grounded spatulas to prevent aerosolization during transfer.[1]

Personal Protective Equipment (PPE) Matrix

-

Respiratory: N95/P100 respirator if handling >500 mg outside a hood (not recommended).[1]

-

Dermal: Nitrile gloves (minimum thickness 0.11 mm).[1] Break-through time is generally >480 min for solid salts, but incidental contact with solutions (DCM/DMSO) requires immediate glove change.[1]

-

Ocular: Chemical splash goggles.[1] Face shield required for scale-up reactions (>10 g) involving vigorous free-basing.[1]

Storage & Stability Strategy

The HCl salt is hygroscopic.[1] Moisture uptake leads to hydrolysis risks and difficulty in precise stoichiometry.[1]

-

Protocol: Store vials inside a secondary container with active desiccant (e.g., Drierite or Silica Gel) at 2–8°C.

-

Thawing: Allow the container to equilibrate to room temperature before opening to prevent condensation on the solid.[1]

Visualizing Safety Logic

The following decision tree outlines the operational logic for handling 8-F-THIQ based on its physical state (Salt vs. Free Base).

Figure 1: Operational decision matrix for handling 8-F-THIQ in solid and liquid states.[1]

Experimental Workflow: Free-Basing & Utilization

Researchers often receive the stable HCl salt but require the nucleophilic free amine for N-alkylation or acylation reactions.[1] The following protocol ensures safe conversion and immediate utilization, minimizing oxidation risks.

Scenario: N-Alkylation via Reductive Amination

Objective: Convert 8-F-THIQ·HCl to free base for reaction with a benzaldehyde derivative.[1]

Step 1: Controlled Neutralization[1]

-

Suspend 1.0 eq of 8-F-THIQ[1]·HCl in Dichloromethane (DCM) (10 mL/g).[1]

-

Cool the suspension to 0°C.

-

Slowly add 1.1 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

-

Note: For strict free-basing without organic base byproducts, partition between DCM and saturated aqueous

.[1]

-

-

Stir for 15 minutes until the solid dissolves and the solution clears.

Step 2: Isolation (If Aqueous Workup Used)[1]

-

Separate the organic layer.[1]

-

Extract the aqueous layer 2x with DCM.[1]

-

Dry combined organics over

. -

Critical Safety Step: Do not concentrate to dryness unless necessary.[1] The free base is an oil that can degrade.[1] Use the dried DCM solution directly in the next step.[1]

Step 3: Reaction Integration[1]

Synthetic Utility & Pathway Analysis

8-F-THIQ is rarely the end product; it is a scaffold.[1] The diagram below illustrates its origin (from ortho-lithiation) and its downstream utility in creating 1,8-disubstituted CNS active agents.

Figure 2: Synthetic lineage and downstream application pathways for 8-F-THIQ.

Emergency Response

| Incident | Protocol |

| Ocular Contact | Immediately flush with water for 15 minutes.[1] Remove contact lenses.[1][2] Seek medical attention (Fluorinated compounds can cause delayed corneal damage).[1] |

| Skin Contact | Wash with soap and water.[1][2] If irritation persists or covers >5% body surface, consult a physician. |

| Spill (Solid) | Dampen with wet paper towel to prevent dust.[1] Scoop into hazardous waste container. Clean surface with mild detergent.[1] |

| Spill (Solution) | Absorb with vermiculite or sand.[1] Dispose of as halogenated organic solvent waste.[1] |

References

-

Chemical Identity & Properties: PubChem. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (Compound Summary).[1] National Library of Medicine.[1] [Link](Note: 6-fluoro isomer data is often used as a proxy for general handling of the 8-fluoro isomer in absence of specific data, but CAS 1185030-61-8 is specific to the 8-fluoro HCl salt).[1]

-

Synthetic Pathway & Applications: Csilla Hargitai et al. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.[1][5][6] Molecules, 2018, 23(6), 1280.[1][6] [Link]

Sources

- 1. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride | C9H11ClFN | CID 45074042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Characteristics of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Scaffold in Medicinal Chemistry